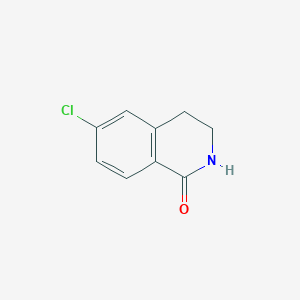

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKCSUSXBKSENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598512 | |

| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-02-2 | |

| Record name | 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the class of isoquinolinones. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic molecules.[1] The incorporation of a chlorine atom at the 6-position of the dihydroisoquinolinone core can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. While experimental data for this specific compound is limited in the public domain, this guide will leverage data from closely related compounds and established chemical principles to provide a thorough and practical resource for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | [2][3][4] |

| Molecular Weight | 181.62 g/mol | [2][3] |

| CAS Number | 22246-02-2 | [2][3][4][5][6] |

| Appearance | Light yellow solid | [4] |

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties which are valuable for predicting the compound's behavior in various systems.

| Property | Value | Source |

| XLogP3 | 1.9 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

Experimental Physical Properties

Detailed experimental data for this compound is not widely available in published literature. However, data from the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, and information from suppliers can provide useful estimates.

-

Boiling Point: A boiling point for this compound is not available.[3] Given its solid nature at room temperature and relatively high molecular weight, it is expected to have a high boiling point, likely above 300 °C at atmospheric pressure.

-

Solubility: Specific solubility data is not available. However, based on its structure, it is expected to be sparingly soluble in water and more soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

-

Storage: It is recommended to store the compound in a dry, sealed container at room temperature[3] or at 0-8 °C.[4]

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not readily found in public databases, the expected spectral features can be predicted based on its chemical structure. ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring are expected to appear in the range of δ 7.0-8.0 ppm. The splitting pattern will be complex due to their coupling with each other.

-

Methylene Protons (-CH₂-): Two methylene groups are present in the dihydroisoquinolinone core. The protons of the C4 methylene group are expected to appear as a triplet around δ 3.0 ppm, while the protons of the C3 methylene group, being adjacent to the nitrogen atom, would be shifted downfield to around δ 3.5 ppm and also appear as a triplet.

-

Amide Proton (-NH-): A broad singlet corresponding to the amide proton is expected to appear in the downfield region, typically between δ 8.0-9.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to appear in the range of δ 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon bearing the chlorine atom (C6) will be influenced by the halogen's electronic effects.

-

Methylene Carbons: The two methylene carbons (C3 and C4) are expected to appear in the aliphatic region of the spectrum, typically between δ 25-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the amide is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration should be observed around 1650-1680 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio).

Synthesis and Reactivity

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be achieved through several established methods. One of the most common and versatile is the Bischler-Napieralski reaction.

General Synthetic Protocol: Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of an N-acyl-β-arylethylamine in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Step-by-Step Methodology:

-

Acylation of the Amine: The starting material, a substituted 2-phenylethylamine, is first acylated to form the corresponding amide. For the synthesis of this compound, the starting amine would be 2-(4-chlorophenyl)ethylamine. This amine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to yield N-[2-(4-chlorophenyl)ethyl]acetamide.

-

Intramolecular Cyclization: The resulting amide is then treated with a strong Lewis acid like POCl₃. This promotes an intramolecular electrophilic aromatic substitution reaction, leading to the formation of a dihydroisoquinoline intermediate.

-

Hydrolysis: The intermediate is subsequently hydrolyzed to yield the final product, this compound.

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H8ClNO | CID 19375637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 6-Chloro-3,4-dihydro-1(2H)-isoquinolinone 97% | CAS: 22246-02-2 | AChemBlock [achemblock.com]

- 5. parchem.com [parchem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 6-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE(22246-02-2) 1H NMR [m.chemicalbook.com]

IUPAC name for C9H8ClNO

An In-Depth Technical Guide to Key Isomers of C9H8ClNO: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

The molecular formula C9H8ClNO represents a diverse landscape of chemical structures, many of which are of significant interest to the pharmaceutical and life sciences industries. This guide provides an in-depth exploration of select, medicinally relevant isomers of C9H8ClNO, with a particular focus on the quinoline and quinazoline scaffolds. We will delve into the precise IUPAC nomenclature, synthetic methodologies, structural characterization, and pharmacological significance of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to guide future research and development endeavors.

Introduction: The Significance of Isomerism in Drug Development

The chemical formula C9H8ClNO is a rich source of isomeric diversity, encompassing a multitude of structural and stereoisomers. Among these, heterocyclic compounds, particularly those containing quinoline and quinazoline cores, have garnered considerable attention due to their wide range of biological activities.[6][7] Chloro-substituted derivatives, in particular, have demonstrated enhanced potency in various therapeutic areas, including antimicrobial, antimalarial, and anticancer applications.[7][8] This guide will focus on a selection of these important isomers, providing a detailed technical overview for the discerning scientific audience.

The Quinoline Isomers: A Focus on Chloro-Substituted Quinolones

The quinoline ring system is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs.[7][9] For the molecular formula C9H8ClNO, several chloro-substituted quinolinone isomers are possible. We will examine a representative example to illustrate the key scientific considerations.

IUPAC Nomenclature and Structural Elucidation

A key isomer in this class is 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one .

-

IUPAC Name Breakdown:

-

quinolin-2-one: The core heterocyclic structure is a quinoline ring with a ketone group at the 2-position. The "-one" suffix indicates the ketone.

-

1,2-dihydro: This prefix indicates that the double bond between the 1 and 2 positions of the quinoline ring is saturated.

-

6-Chloro: A chlorine atom is substituted at the 6-position of the quinoline ring.

-

4-phenyl: A phenyl group is attached to the 4-position of the quinoline ring.

-

The systematic naming conventions provided by the International Union of Pure and Applied Chemistry (IUPAC) are essential for unambiguous communication of chemical structures.[10][11][12]

Synthesis and Mechanistic Insights

The synthesis of 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one can be achieved through established synthetic routes. A common method involves the reaction of 2'-benzoyl-5'-chloroacetanilide with sodium hydroxide.[13]

2.2.1. Experimental Protocol: Synthesis of 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one

-

Reactant Preparation: Dissolve 2'-benzoyl-5'-chloroacetanilide in a suitable solvent, such as ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux for a specified period, typically several hours, to facilitate the intramolecular cyclization.

-

Neutralization and Precipitation: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

The causality behind this reaction lies in the base-catalyzed intramolecular condensation, where the enolate of the acetanilide attacks the benzoyl carbonyl group, leading to cyclization and subsequent dehydration to form the quinolinone ring.

2.2.2. Synthesis Workflow Diagram

Caption: General synthetic pathway for quinazolinones.

Structural Characterization

Similar to the quinoline isomers, a combination of spectroscopic methods is essential for the structural elucidation of quinazoline derivatives. [14][15]High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. [14]

Pharmacological Relevance

Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antitubercular properties. [16]The specific substitution pattern on the quinazoline core plays a crucial role in determining the pharmacological profile. For instance, certain derivatives act as potent tyrosine kinase inhibitors. [16]The chloro and phenyl substitutions in our example isomer provide a template for further lead optimization in drug discovery programs.

Distinguishing Isomers: The Role of Advanced Analytical Techniques

Given that different isomers of C9H8ClNO can exhibit varied biological effects, their accurate identification and differentiation are paramount. [17][18]While standard spectroscopic techniques are powerful, advanced methods may be required to distinguish between closely related isomers, such as positional isomers.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques provide information about the connectivity of atoms within a molecule, which is invaluable for unambiguously assigning the positions of substituents. [14]* X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule. [16]* Hyphenated Chromatographic Techniques (GC-MS, LC-MS): These methods are essential for separating and identifying isomers in a mixture. [14][15] The choice of analytical methodology should be guided by the specific isomeric challenge at hand.

Conclusion and Future Directions

The molecular formula C9H8ClNO represents a rich chemical space with significant potential for drug discovery. This guide has provided a detailed technical overview of representative quinoline and quinazoline isomers, highlighting their IUPAC nomenclature, synthesis, characterization, and pharmacological relevance. The principles and protocols discussed herein serve as a foundation for researchers and scientists working in this exciting field.

Future research should focus on the synthesis and biological evaluation of a wider range of C9H8ClNO isomers to fully explore their therapeutic potential. The development of novel, efficient, and stereoselective synthetic methods will be crucial for accessing enantiomerically pure compounds. [2]Furthermore, the application of computational modeling and AI-driven approaches can accelerate the identification of promising lead compounds and the optimization of their pharmacological properties. [5]

References

-

Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

-

PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. JETIR. [Link]

-

The nitro-chloro substitution on two quinolinone-chalcones: from molecular modeling to antioxidant potential. PMC - NIH. [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]

-

Identification of the Isomers Using Principal Component Analysis (PCA) Method. Semantic Scholar. [Link]

-

Case Studies of Isomers: Examples from Pharmaceuticals. Solubility of Things. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Peertechz. [Link]

-

A review of drug isomerism and its significance. PMC - NIH. [Link]

-

IUPAC Naming, Isomerism, and Molecular Conformations. Chemistry AI Solver. [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]

-

2.4 Isomers and Naming Based On IUPAC Nomenclature. Scribd. [Link]

-

Isomer discovery could yield countless new drugs. BioWorld. [Link]

-

Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Spandidos Publications. [Link]

-

United States Patent.[19] Google Patents.

-

2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline. PMC - NIH. [Link]

-

Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Publishing. [Link]

-

Draw and give the IUPAC names for all of the isomers of C8H18 having one or more ethyl... Study.com. [Link]

-

Directory By Molecular Formula / C9H8ClN. Molport. [Link]

-

6-chloro-4-phenyl-2-quinazolinecarbaldehyde. ChemSynthesis. [Link]

-

Topic 4.4 NOMENCLATURE AND ISOMERISM IN ORGANIC CHEMISTRY. Reigate Grammar School. [Link]

-

Illustrated Glossary of Organic Chemistry - Common names (n, neo, iso, sec, tert). UCLA Chemistry and Biochemistry. [Link]

-

20.3 Isomers of Alkanes and IUPAC Nomenclature. eCampusOntario Pressbooks. [Link]

-

How Do Stereoisomers Affect Drug Activity?. YouTube. [Link]

-

Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.. IUPAC. [Link]

-

Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. PubMed. [Link]

-

Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. | BioWorld [bioworld.com]

- 5. AI-Driven Drug Development Using Optical Isomer Analysis | Technology Networks [technologynetworks.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. jetir.org [jetir.org]

- 10. chemistry-ai.com [chemistry-ai.com]

- 11. scribd.com [scribd.com]

- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. rroij.com [rroij.com]

- 16. 2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 19. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one CAS number 22246-02-2

An In-depth Technical Guide to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22246-02-2): Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Significance of a Privileged Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a prominent heterocyclic motif classified by medicinal chemists as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery. Found in a variety of natural products and synthetic molecules, this rigid, bicyclic lactam structure has been successfully exploited to develop agents with a wide range of pharmacological activities.[1][2]

This guide focuses on a specific, synthetically crucial derivative: This compound (CAS No. 22246-02-2). The introduction of a chlorine atom at the 6-position not only modulates the electronic properties of the aromatic ring but also provides a versatile handle for further synthetic elaboration. This document serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its properties, synthesis, reactivity, and, most notably, its pivotal role as a foundational building block for a new generation of targeted therapeutics, particularly in oncology.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis and analysis.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.[3][4][5]

| Property | Value |

| CAS Number | 22246-02-2[3] |

| Molecular Formula | C₉H₈ClNO[3] |

| Molecular Weight | 181.62 g/mol [3] |

| IUPAC Name | 6-chloro-3,4-dihydro-2H-isoquinolin-1-one[3] |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97%[5] |

| Storage | Room temperature, sealed in a dry environment[4][6] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.

| Technique | Interpretation of Key Signals |

| ¹H NMR | ~8.0 ppm (d, 1H): Aromatic proton at C8, ortho to the carbonyl group. ~7.2-7.4 ppm (m, 2H): Aromatic protons at C5 and C7. ~6.5-7.0 ppm (br s, 1H): Lactam N-H proton. ~3.5 ppm (t, 2H): Methylene protons at C3 (adjacent to NH). ~3.0 ppm (t, 2H): Methylene protons at C4 (benzylic).[7] |

| ¹³C NMR | ~165 ppm: Carbonyl carbon (C1) of the lactam. ~125-140 ppm: Six aromatic carbons. ~40 ppm: Methylene carbon at C3. ~28 ppm: Methylene carbon at C4. |

| IR (Infrared) | ~3200 cm⁻¹: N-H stretching vibration. ~1660 cm⁻¹: Strong C=O stretching vibration (amide I band). ~1600, 1480 cm⁻¹: C=C aromatic ring stretching. ~800-900 cm⁻¹: C-H out-of-plane bending, indicative of aromatic substitution pattern. ~750 cm⁻¹: C-Cl stretching vibration. |

| MS (Mass Spec.) | m/z 181/183: Molecular ion (M⁺) peak displaying the characteristic ~3:1 isotopic pattern for a single chlorine atom.[8] |

Section 2: Core Synthesis Strategies

The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-established area of organic synthesis.[1] Among the various methods, the Beckmann rearrangement of an appropriately substituted α-tetralone oxime stands out as a robust and reliable approach.

Featured Protocol: Synthesis via Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide.[9][10] For this target molecule, the synthesis begins with 6-chloro-α-tetralone. The causality of this choice is clear: the existing chloro-substituted bicyclic ketone provides the exact carbon and chlorine framework required for the final lactam product.

Workflow Overview:

-

Oximation: The carbonyl group of 6-chloro-α-tetralone is converted into an oxime using hydroxylamine.

-

Rearrangement: The oxime is treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid), which catalyzes the rearrangement to the corresponding seven-membered lactam ring. The group anti-periplanar to the hydroxyl group on the nitrogen migrates.[9]

-

Isolation: The product is isolated and purified.

Caption: Workflow for the Beckmann Rearrangement Synthesis.

Detailed Experimental Protocol:

-

Step 1: Oximation of 6-Chloro-α-tetralone

-

To a solution of 6-chloro-α-tetralone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude oxime. This is often used in the next step without further purification.

-

-

Step 2: Beckmann Rearrangement

-

Caution: This step involves a strong, viscous acid at high temperatures. Perform in a fume hood with appropriate personal protective equipment.

-

Add the crude 6-chloro-α-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (approx. 10x weight of oxime) at 120 °C with vigorous mechanical stirring.

-

Continue heating and stirring at 120-140 °C for 30-60 minutes. The reaction is often exothermic.

-

Monitor the reaction by quenching a small aliquot in water and analyzing the precipitate by TLC.

-

Once complete, cool the viscous mixture slightly and carefully pour it onto crushed ice with stirring.

-

Collect the resulting solid precipitate by filtration.

-

-

Step 3: Purification

-

Wash the crude solid thoroughly with water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water.

-

Dry the crude product.

-

Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure this compound.

-

Section 3: Chemical Reactivity and Derivatization

The molecule possesses several reactive sites that can be selectively functionalized to build molecular complexity, making it a highly versatile intermediate.

Caption: Key sites for synthetic modification.

-

N-Functionalization: The lactam nitrogen is a key handle for introducing diversity. It can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated, arylated (e.g., via Buchwald-Hartwig amination), or acylated to install a wide variety of substituents. This is critical for modulating properties like solubility and target engagement.

-

α-Functionalization: The methylene group at the C4 position, being benzylic, can be functionalized. For instance, oxidation can lead to the corresponding 3,4-dihydroisoquinolone.[11]

-

Aromatic Ring Substitution: The existing chlorine atom and the lactam ring direct further electrophilic aromatic substitution. The lactam is an ortho, para-director, while the chlorine is also an ortho, para-director but deactivating. The outcome of such reactions will depend on the specific reagents and conditions used.

Section 4: A Privileged Scaffold in Drug Discovery - The Case of PARP Inhibitors

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has gained significant attention as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically successful class of anti-cancer agents.[12][13]

Mechanism of PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand DNA breaks.[13] In cancers with defects in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage that the cancer cells cannot repair, resulting in cell death. This concept is known as "synthetic lethality."

The dihydroisoquinolinone core acts as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[13] The lactam carbonyl and N-H group mimic the hydrogen bonding interactions made by the primary amide of nicotinamide within the enzyme's active site, competitively inhibiting its function.

Caption: Role as a pharmacophore for PARP inhibition.

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been developed into potent PARP inhibitors with favorable drug-like properties.[12][14][15] The 6-chloro derivative serves as an advanced intermediate, where the chlorine can be retained or replaced (e.g., via Suzuki or Buchwald-Hartwig coupling) to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic profiles.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a catalog chemical; it is a strategically designed building block that embodies the principles of modern medicinal chemistry. Its robust synthesis, well-defined spectroscopic properties, and versatile reactivity make it an invaluable tool for synthetic chemists. Most importantly, its structural similarity to the nicotinamide core of NAD+ has positioned it as a cornerstone in the development of potent PARP inhibitors, contributing to the advancement of targeted cancer therapies. For researchers in drug discovery, this compound represents a validated and highly tractable starting point for the design of next-generation therapeutics.

References

- Antony, S. et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry.

- PubMed. (n.d.). Identification of aminoethyl pyrrolo dihydroisoquinolinones as novel poly(ADP-ribose) polymerase-1 inhibitors. National Library of Medicine.

- PubMed. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Library of Medicine.

- National Institutes of Health. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Center for Biotechnology Information.

- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.

- Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.

- Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.

- Wiley Online Library. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.

- National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information.

- Semantic Scholar. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MSDS. (n.d.). Material Safety Data Sheet for this compound.

- Lab-Chemicals.Com. (n.d.). This compound, 98%.

- Advanced ChemBlocks. (n.d.). 6-Chloro-3,4-dihydro-1(2H)-isoquinolinone 97%.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Chloroisoquinoline-1-carbaldehyde.

- ChemicalBook. (n.d.). 6-chloro-3,4-dihydro-2h-isoquinolin-1-one(22246-02-2) 1H NMR.

- Chemsrc. (n.d.). CAS#:22246-02-2 | this compound.

- CP Lab Safety. (n.d.). 6-chloro-1, 2, 3, 4-tetrahydroisoquinolin-1-one, min.

- MySkinRecipes. (n.d.). This compound.

- Matrix Scientific. (n.d.). SAFETY DATA SHEET: 6-Chloro-3,4-dihydro-1(2H)-isoquinolinone.

- Chemistry Steps. (n.d.). Beckmann Rearrangement.

- MSDS of 6-Chloro-3,4-dihydro-2H-isoquinolin-1-one. (n.d.).

- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.

- K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. ChemistrySelect.

- Wikipedia. (n.d.). Beckmann rearrangement.

- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.

- Parchem. (n.d.). This compound (Cas 22246-02-2).

- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Center for Biotechnology Information.

- Smolecule. (n.d.). 7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione.

- Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Food & Function.

- Denmark Group. (n.d.). The Beckmann Rearrangement.

- CSIR-Indian Institute of Chemical Biology. (n.d.). Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones.

- A2B Chem. (n.d.). This compound [CAS: 22246-02-2].

- PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information.

- Royal Society of Chemistry Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.

- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry.

- Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. This compound | C9H8ClNO | CID 19375637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 6-Chloro-3,4-dihydro-1(2H)-isoquinolinone 97% | CAS: 22246-02-2 | AChemBlock [achemblock.com]

- 6. This compound [myskinrecipes.com]

- 7. 6-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE(22246-02-2) 1H NMR spectrum [chemicalbook.com]

- 8. lehigh.edu [lehigh.edu]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Beckmann Rearrangement [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics | Semantic Scholar [semanticscholar.org]

- 16. jwpharmlab.com [jwpharmlab.com]

biological activity of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one derivatives

An In-depth Technical Guide to the Biological Activities of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Executive Summary

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that forms the backbone of numerous natural products and pharmacologically active compounds. The strategic introduction of a chlorine atom at the 6-position can significantly modulate the physicochemical properties and biological interactions of these molecules, making this compound a compelling starting point for drug discovery. This technical guide synthesizes current research to provide an in-depth analysis of the biological activities associated with derivatives of this specific scaffold. We will explore its significant potential in oncology through the potent inhibition of Poly(ADP-ribose) polymerase (PARP), its application in agriculture as a novel antioomycete agent, and its prospective role in neuroscience based on the known neuroprotective effects of the broader isoquinoline class. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and proven experimental protocols.

The this compound Scaffold: A Foundation for Bioactivity

The core structure, this compound (C₉H₈ClNO), is a bicyclic lactam.[1] The isoquinolinone framework is of significant interest due to its structural rigidity and defined three-dimensional geometry, which allows for precise orientation of substituents to interact with biological targets. The chlorine atom at the 6-position serves as a critical modulator of activity. As an electron-withdrawing group, it can influence the electron density of the aromatic ring, affect the pKa of the lactam nitrogen, and enhance hydrophobic interactions within a target's binding pocket, often leading to improved potency and metabolic stability.

Anticancer Activity: A New Frontier in PARP Inhibition

A highly promising therapeutic application for derivatives of this scaffold is in oncology, specifically as inhibitors of Poly(ADP-ribose) polymerase (PARP).[2]

The Rationale: PARP Inhibition and the Principle of Synthetic Lethality

PARP enzymes, particularly PARP-1, are central to the DNA damage response, acting as molecular sensors for DNA single-strand breaks (SSBs).[3] Upon detecting a break, PARP-1 catalyzes the formation of poly(ADP-ribose) chains on itself and other acceptor proteins, recruiting the necessary machinery for Base Excision Repair (BER).[3]

In cancer cells with defects in other DNA repair pathways, such as Homologous Recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP creates a state of "synthetic lethality". When PARP is inhibited, SSBs are not efficiently repaired and can degrade into more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] While healthy cells can repair these DSBs using their functional HR pathway, BRCA-deficient tumor cells cannot, leading to genomic instability and apoptotic cell death.[4] This targeted approach offers a therapeutic window to selectively eliminate cancer cells while sparing normal tissues.[4]

Caption: The principle of synthetic lethality in PARP inhibition.

Scaffold Design and Lead Identification

Researchers have successfully designed a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold for PARP inhibition.[2] The synthesis leverages a modified Castagnoli-Cushman reaction, which provides a robust method for creating the core structure.[2] Through iterative synthesis and in vitro biological testing, a lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, was identified as a candidate for further development.[2] In silico docking simulations have corroborated the structure-activity relationship data, providing a molecular basis for the observed inhibitory activity.[2]

Favorable ADME Characteristics

A significant advantage of this new series of inhibitors is their improved druglike properties compared to established PARP inhibitors like Olaparib.[5] The lead compounds demonstrate clear advantages in terms of lower molecular weight, enhanced hydrophilicity, and superior stability in both human liver microsomes and plasma.[5] These favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are critical for preclinical development and suggest a higher potential for successful clinical translation.[5]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory activity of test compounds against the PARP-1 enzyme.

-

Preparation of Reagents:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

-

Reconstitute recombinant human PARP-1 enzyme in an appropriate buffer.

-

Prepare activated DNA (e.g., calf thymus DNA treated with DNase I).

-

Prepare a stock solution of biotinylated NAD⁺.

-

Prepare serial dilutions of the this compound test derivatives in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound dilution or vehicle control (DMSO).

-

Add 25 µL of a master mix containing the reaction buffer, activated DNA, and PARP-1 enzyme.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of biotinylated NAD⁺ solution to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding a stopping buffer (e.g., containing 1 M HCl).

-

Transfer the reaction mixture to a streptavidin-coated plate.

-

Incubate for 60 minutes to allow the biotinylated PAR chains to bind.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).

-

Incubate for 60 minutes.

-

Wash the plate again.

-

Add a suitable substrate (e.g., TMB for HRP) and measure the signal (e.g., absorbance at 450 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Antimicrobial Activity: A Novel Strategy Against Plant Pathogens

Beyond oncology, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant potential in agriculture as agents against oomycetes, a group of destructive plant pathogens.[6][7]

Synthesis and Antioomycete Efficacy

In a study exploring this scaffold for plant disease management, 59 derivatives were synthesized via the Castagnoli-Cushman reaction.[6][7][8] Bioassays revealed that these compounds exhibited superior activity against the oomycete Pythium recalcitrans compared to other tested fungal phytopathogens.[6][7]

Quantitative Data and Mechanism of Action

The most potent derivatives showed significantly higher efficacy than existing commercial treatments. Key findings are summarized in the table below.

| Compound | EC₅₀ (µM) vs. P. recalcitrans | In Vivo Preventive Efficacy (at 5.0 mg/pot) |

| I23 | 14.0[6][8] | 96.5%[6][7] |

| Hymexazol (Commercial Control) | 37.7[6][8] | 63.9% (at 2.0 mg/pot)[6][7] |

Physiological, biochemical, and ultrastructural analyses suggest that the primary mode of action for these derivatives is the disruption of the biological membrane systems of P. recalcitrans.[6][7] This mechanism differs from many conventional fungicides and could be valuable for managing resistant pathogen populations. Further three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have highlighted the necessity of a C4-carboxyl group for potent activity.[6][7][8]

Caption: Proposed mechanism of antioomycete activity.

Potential for Neuroprotection: An Emerging Field of Inquiry

The broader family of isoquinoline alkaloids has well-documented neuroprotective effects, suggesting that this compound derivatives may also possess therapeutic potential for central nervous system (CNS) disorders.[9]

The Isoquinoline Scaffold in Neuroscience

Various tetrahydroisoquinoline derivatives have been investigated for their ability to treat neurodegenerative diseases like Parkinson's disease.[10][11] Studies have shown that these compounds can exert neuroprotective effects through multiple mechanisms, including the enhancement of the endogenous antioxidant system, normalization of chaperone activity, and suppression of apoptosis.[11] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) was found to decrease oxidative stress in a rat model of Parkinson's disease by upregulating the expression of antioxidant genes via the Nrf2 and Foxo1 transcription factors.[11]

Hypothesized Mechanisms and Future Directions

Given the structural similarity, it is plausible that this compound derivatives could exhibit similar neuroprotective properties. Potential mechanisms include:

-

Anti-inflammatory Effects: Reducing neuroinflammation in activated microglia is a key therapeutic strategy for many CNS disorders.[12]

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) and boosting cellular antioxidant defenses can protect neurons from oxidative damage.[9]

While direct evidence for the neuroprotective activity of the 6-chloro substituted scaffold is still emerging, the extensive research on related compounds provides a strong rationale for its investigation in models of neurodegenerative diseases.[10][13]

Conclusion and Outlook

Derivatives of this compound represent a versatile and highly promising scaffold in medicinal chemistry and agrochemical research. The established potent activity as PARP inhibitors, coupled with favorable ADME profiles, positions these compounds as strong candidates for the development of next-generation anticancer therapies.[2][5] Their novel mechanism of action against plant pathogenic oomycetes offers a valuable tool for agriculture.[6] Furthermore, the compelling neuroprotective data from related isoquinolines opens an exciting new avenue for research into treatments for debilitating neurodegenerative disorders. Future work should focus on lead optimization within these therapeutic areas, expanding the SAR, and conducting in vivo efficacy and safety studies to translate the clear potential of this scaffold into tangible therapeutic and agricultural solutions.

References

-

Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19375637, this compound. PubChem. [Link]

-

Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

-

El-Naggar, A. M., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

Mezencev, R., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Anonymous. (n.d.). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. Authentication. [Link]

-

Chen, J., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]

-

Kaur, M., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity. [Link]

-

Wang, C., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

-

Dmytro, K., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Gwon, D., et al. (2015). Neuroprotective Effect of 6-paradol in Focal Cerebral Ischemia Involves the Attenuation of Neuroinflammatory Responses in Activated Microglia. PLOS ONE. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]

-

Rivera-Chávez, D., et al. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics. [Link]

-

Anonymous. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

Mezencev, R., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Semantic Scholar. [Link]

-

Nagai, Y., et al. (2009). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

Anonymous. (2025). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. ResearchGate. [Link]

-

Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Anonymous. (2025). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. [Link]

-

Hunchak, Y., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. [Link]

-

Slade, D. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. [Link]

Sources

- 1. This compound | C9H8ClNO | CID 19375637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of 6-paradol in focal cerebral ischemia involves the attenuation of neuroinflammatory responses in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Isoquinolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The isoquinolinone scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the therapeutic potential of isoquinolinone derivatives, delving into their applications in oncology, neurodegenerative disorders, and inflammatory diseases. We will dissect the underlying mechanisms of action, provide exemplary synthesis and bioassay protocols, and visualize key signaling pathways to offer a holistic understanding of this versatile scaffold's role in contemporary drug development.

The Isoquinolinone Core: A Structurally and Functionally Versatile Moiety

The isoquinolinone framework, consisting of a fused benzene and pyridine ring system with a ketone group, represents a "privileged structure" in drug design.[3][4] Its rigid, planar geometry, coupled with the presence of a hydrogen bond donor and acceptor, allows for specific and high-affinity interactions with a multitude of biological targets. This inherent versatility has led to the development of a vast library of synthetic and natural isoquinolinone-based compounds with a wide array of therapeutic applications.[5][6][7]

Therapeutic Frontiers of Isoquinolinone Scaffolds

Oncology: A Multi-pronged Attack on Cancer

Isoquinolinone derivatives have demonstrated significant promise in oncology through diverse mechanisms of action.[8][9][10]

-

PARP Inhibition: A key strategy in cancer therapy, particularly for BRCA-mutated cancers, is the inhibition of Poly(ADP-ribose) polymerase (PARP).[11] Several isoquinolinone-based PARP inhibitors have been developed, some of which have received FDA approval, such as Olaparib.[12][13] These inhibitors function by trapping PARP on DNA, leading to the accumulation of double-strand breaks and subsequent cell death in cancer cells with deficient homologous recombination repair pathways.[12][13] The isoquinolinone core mimics the nicotinamide moiety of the NAD+ cofactor, enabling potent and selective inhibition of the PARP enzyme.[11]

-

Targeting Signaling Pathways: The PI3K/Akt/mTOR and MAPK/ERK pathways are crucial for cancer cell proliferation, survival, and metastasis.[5] Isoquinolinone derivatives have been shown to effectively modulate these pathways.[5][14] For instance, certain derivatives can downregulate key proteins like phosphorylated Akt (p-Akt), PI3K, and mTOR, leading to the induction of apoptosis and cell cycle arrest.[5]

-

Induction of Apoptosis and Cell Cycle Arrest: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Isoquinolinone alkaloids can induce apoptosis by activating caspases, key executioner proteins in the apoptotic cascade.[9] They can also arrest the cell cycle at different phases, preventing the uncontrolled proliferation of cancer cells.[8][9]

-

Topoisomerase Inhibition and Microtubule Disruption: Some isoquinolinone compounds act as topoisomerase inhibitors, stabilizing the enzyme-DNA complex and leading to DNA damage.[5] Others interfere with microtubule dynamics, disrupting the formation of the mitotic spindle and inducing mitotic arrest, ultimately leading to apoptosis.[8]

Data Presentation: Anticancer Activity of Representative Isoquinolinone Derivatives

| Compound Class | Mechanism of Action | Target Cancer Type(s) | Reported IC50 Values |

| Isoquinolinone-Naphthoquinone Hybrids | PARP-1 Inhibition, DNA Damage, ROS Generation | Glioma | 1.28 - 1.35 µM[12][13] |

| 3-Acyl Isoquinolin-1(2H)-ones | G2 Phase Arrest, Apoptosis, GSDME-dependent Pyroptosis | Breast Cancer | Potent anti-tumor effect in MCF-7 cells[14] |

| Fused Pyrrolo[2,1-a]isoquinolines | Topoisomerase Inhibition, Cytotoxicity | Various Cancer Cell Lines | Submicromolar range[15] |

Visualization: Generalized Signaling Pathway for Anticancer Activity

Caption: Conceptual signaling pathway for the anticancer activity of isoquinolinone derivatives.

Neurodegenerative Diseases: A Beacon of Hope

Neuronal injury and apoptosis are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17] Isoquinoline alkaloids have demonstrated significant neuroprotective effects through various mechanisms:[16][18]

-

Anti-inflammatory and Anti-oxidative Actions: Neuroinflammation and oxidative stress are key drivers of neuronal damage. Isoquinoline derivatives can inhibit inflammatory pathways and scavenge reactive oxygen species, thereby protecting neurons from damage.[16]

-

Regulation of Autophagy and Mitochondrial Function: Dysfunctional autophagy and mitochondrial damage are implicated in neurodegeneration. Certain isoquinoline alkaloids can modulate autophagy and improve mitochondrial function, promoting neuronal survival.[16]

-

Inhibition of Acetylcholinesterase (AChE): Some isoquinoline alkaloids exhibit AChE inhibitory activity, which is a therapeutic strategy for Alzheimer's disease.[8]

It is important to note that while some isoquinoline derivatives show neuroprotective effects, others have been implicated as potential endogenous neurotoxins in the context of Parkinson's disease, highlighting the critical role of structure-activity relationships.[19][20]

Inflammatory Diseases: Modulating the Immune Response

Isoquinoline alkaloids have long been used in traditional medicine for their anti-inflammatory properties.[7][9] They can modulate the immune response by:

-

Inhibiting Pro-inflammatory Mediators: Compounds like tetrandrine have been shown to suppress chronic inflammation in models of arthritis.[21] They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[22]

-

Targeting Inflammatory Pathways: Isoquinoline derivatives can inhibit key inflammatory signaling pathways like NF-κB and MAPKs.[22][23] For example, the novel alkaloid Litcubanine A was found to inhibit LPS-induced activation of inflammatory macrophages via the NF-κB pathway.[22]

Experimental Protocols: From Synthesis to Biological Evaluation

Synthesis of an Isoquinolinone Scaffold: Palladium-Catalyzed C-H Activation/Annulation

This protocol describes a modern and efficient method for the synthesis of 3,4-substituted hydroisoquinolones.[24]

Materials:

-

N-methoxy benzamide

-

2,3-allenoic acid ester

-

Palladium(II) acetate (Pd(OAc)2)

-

Silver carbonate (Ag2CO3)

-

Diisopropylethylamine (DIPEA)

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dried round-bottom flask under an inert atmosphere, add N-methoxy benzamide (1.0 mmol), 2,3-allenoic acid ester (2.0 mmol), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv.).

-

Add anhydrous toluene (5 mL) to the flask.

-

Add DIPEA (2.0 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,4-substituted hydroisoquinolinone.

Visualization: Experimental Workflow for Synthesis and Evaluation

Caption: A typical workflow for the development of novel isoquinolinone-based therapeutics.

Biological Assay: In Vitro PARP-1 Inhibition Assay

This protocol outlines a general procedure to assess the PARP-1 inhibitory activity of a test compound.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Olaparib)

-

Wash buffer (e.g., PBS with Tween-20)

-

HRP-conjugated anti-biotin antibody

-

TMB substrate

-

Stop solution (e.g., H2SO4)

-

Plate reader

Procedure:

-

Coat a streptavidin-coated 96-well plate with Histone H1 and incubate overnight at 4 °C.

-

Wash the plate with wash buffer to remove unbound histone.

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

Add the PARP-1 enzyme to each well, followed by the test compound or control.

-

Initiate the reaction by adding biotinylated NAD+ to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unreacted components.

-

Add HRP-conjugated anti-biotin antibody and incubate for 1 hour.

-

Wash the plate again.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

The isoquinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2] Its structural versatility and broad spectrum of biological activities make it an attractive starting point for drug design.[5][6] Future research will likely focus on the development of more selective and potent isoquinolinone derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the use of advanced synthetic methodologies will undoubtedly expand the therapeutic applications of this remarkable scaffold.[6][7]

References

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. [Link]

-

Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. PubMed. [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]

-

Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. PubMed. [Link]

-

Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. American Chemical Society. [Link]

-

Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]

-

Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. [Link]

-

Neuroprotective mechanism of isoquinoline alkaloids. ResearchGate. [Link]

-

Stereoselective Synthesis of Biology-Oriented Pentacyclic Pyrrolo[2,1-a]isoquinoline Scaffolds by Photoredox-Induced Radical Annulations. Organic Letters - ACS Publications. [Link]

-

Synthesis of fused isoquinolinone scaffold by Rawat et al.⁹⁵. ResearchGate. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

Isoquinoline derivatives and its medicinal activity. Research Square. [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Bentham Science. [Link]

-

Isoquinoline neurotoxins in the brain and Parkinson's disease. PubMed. [Link]

-

Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. [Link]

-

Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in rats. PubMed. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

-

Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. Dovepress. [Link]

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]

-

Alkaloids isoquinoline summary showing anti-inflammatory activity. ResearchGate. [Link]

-

A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. PMC - NIH. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

-

Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. [Link]

-

Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. MDPI. [Link]

-

Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. NIH. [Link]

-

Example of isoquinoline-based clinically approved drugs. ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 8. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 16. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]

- 17. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isoquinoline neurotoxins in the brain and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 23. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core structure, analyze its key substructures, present a robust synthetic methodology, and explore its role as a privileged scaffold in modern therapeutics, particularly in the context of PARP inhibition.

Molecular Structure and Core Analysis

This compound (CAS No. 22246-02-2) is a bicyclic lactam with the molecular formula C₉H₈ClNO.[1] Its architecture is built upon the 3,4-dihydroisoquinolin-1(2H)-one core, which is a recurring motif in numerous natural products and pharmacologically active molecules.[2][3]

| Property | Value | Source(s) |

| CAS Number | 22246-02-2 | [2][4] |

| Molecular Formula | C₉H₈ClNO | [1][5] |

| Molecular Weight | 181.62 g/mol | [1][5] |

| IUPAC Name | 6-chloro-3,4-dihydro-2H-isoquinolin-1-one | [1][4] |

| SMILES | O=C1NCCC2=C1C=CC(Cl)=C2 | [4] |

| Melting Point | 127-131 °C |

The Dihydroisoquinolinone Scaffold

The core of the molecule is the 3,4-dihydroisoquinolin-1(2H)-one heterocycle. This "privileged scaffold" is essentially a conformationally restricted analogue of an amino acid, lending it favorable properties for interacting with biological targets.[3] The fusion of the benzene ring with the dihydropyridinone ring creates a rigid, planar system that is frequently exploited in drug design to orient substituents in a precise three-dimensional arrangement for optimal target binding.[2] This scaffold is a cornerstone in the development of various therapeutic agents, including anticancer, antidepressant, and anti-HIV drugs.[3]

Substructure Analysis: Key Functional Groups

Two key features define the specific properties and reactivity of this molecule:

-

The Lactam (Cyclic Amide): The amide group within the six-membered ring is a critical functional group. The nitrogen atom's lone pair of electrons is delocalized into the carbonyl group, which influences the molecule's electronic properties and reactivity. The nitrogen atom is nucleophilic and can undergo reactions such as alkylation or arylation, providing a convenient handle for further molecular elaboration.[6][7] The adjacent carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.

-

The 6-Chloro Substituent: The chlorine atom on the aromatic ring significantly modulates the molecule's electronic and lipophilic character. As an electron-withdrawing group, it influences the reactivity of the aromatic ring towards electrophilic substitution. Furthermore, its presence can enhance membrane permeability and metabolic stability, properties that are highly desirable in drug candidates. The chloro-substituent can also serve as a synthetic handle for cross-coupling reactions to introduce further complexity.

Synthesis and Mechanistic Insights

The construction of the 3,4-dihydroisoquinolin-1(2H)-one core is most classically achieved via intramolecular cyclization reactions. The Bischler-Napieralski reaction is a cornerstone of this synthetic strategy, involving the acid-catalyzed cyclization of a β-arylethylamide.[8]

Proposed Synthetic Protocol: A Mechanistic Approach

A plausible and robust synthesis of this compound starts from 2-(4-chlorophenyl)ethan-1-amine. The following protocol is based on established chemical principles, such as the Bischler-Napieralski reaction, and related procedures for similar heterocyclic systems.[8][9]

Protocol: Synthesis of this compound

Step 1: Acylation of 2-(4-chlorophenyl)ethan-1-amine

-

To a solution of 2-(4-chlorophenyl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added a base such as triethylamine (1.2 eq).

-

The mixture is cooled in an ice bath (0 °C).

-

Acetyl chloride (1.1 eq) is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours until completion (monitored by TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-(4-chlorophenethyl)acetamide.

Causality: This standard acylation forms the necessary β-arylethylamide precursor. Triethylamine is used to neutralize the HCl byproduct generated during the reaction, preventing unwanted side reactions.

Step 2: Bischler-Napieralski Cyclization

-

The crude N-(4-chlorophenethyl)acetamide from Step 1 is dissolved in a suitable solvent (e.g., acetonitrile or toluene).

-

A dehydrating/condensing agent such as phosphorus oxychloride (POCl₃, ~2-3 eq) is added cautiously.[8]

-

The reaction mixture is heated to reflux (typically 80-110 °C) for 4-8 hours.

-

The reaction progress is monitored by TLC.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The aqueous solution is then basified to pH 8-9 with a suitable base (e.g., concentrated ammonium hydroxide or NaOH solution) while keeping the temperature low.

-

The resulting mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Causality: POCl₃ acts as a Lewis acid, activating the amide carbonyl for intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated intermediate, leading to cyclization. The subsequent workup with base neutralizes the acidic medium and allows for the isolation of the final product. Heating is required to overcome the activation energy for the cyclization step.

Spectroscopic and Structural Elucidation

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.[10] While a dedicated high-resolution spectrum for this specific compound is not publicly available, a detailed analysis can be constructed based on data from closely related analogues and fundamental spectroscopic principles.[11][12]

¹H NMR Spectroscopy (Predicted)